molecular formula C18H20N4O2 B2478297 ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 160034-52-6

ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2478297
CAS No.: 160034-52-6
M. Wt: 324.384
InChI Key: FZQUOIKUYLZAAV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Properties

IUPAC Name

ethyl 1-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-24-18(23)15-11-20-17-14(12-21-22(17)2)16(15)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQUOIKUYLZAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CC=CC=C3)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Hydrazido-4-Methylpyridine-5-Carbonitrile

The synthesis begins with the condensation of 4-methyl-2-phenylpyridine-5-carbonitrile with hydrazine hydrate in ethanol at reflux (24 h). This produces the hydrazido intermediate, which undergoes spontaneous cyclization:

$$
\text{4-Methyl-2-phenylpyridine-5-carbonitrile} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{6-Hydrazido-4-methylpyridine-5-carbonitrile}
$$

Cyclization to Pyrazolo[3,4-b]Pyridine Core

Heating the hydrazido derivative in acetic acid (80°C, 6 h) induces cyclization via dehydration, forming the 1H-pyrazolo[3,4-b]pyridine skeleton:

$$
\text{6-Hydrazido intermediate} \xrightarrow{\text{AcOH, 80°C}} \text{4-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile}
$$

Key optimization parameters :

  • Solvent: Acetic acid > DMF (yields improve by 15%)
  • Temperature: 80°C optimal (lower temperatures lead to incomplete conversion)

Synthetic Route 2: Domino Reactions Using Functionalized Chromones

Chromone Ring Opening and Annulation

A [3+3] domino reaction between 1-(2-fluorophenyl)prop-2-yn-1-one and ethyl 3-aminocrotonate generates the pyridine ring, followed by pyrazole formation (Scheme 1):

$$
\text{1-(2-Fluorophenyl)prop-2-yn-1-one} + \text{Ethyl 3-aminocrotonate} \xrightarrow{\text{DMF, 110°C}} \text{Ethyl 4-oxo-pyridine-5-carboxylate}
$$

Sequential Functionalization

  • Methylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 8 h) introduces the 1-methyl group.
  • Chlorination : POCl₃ converts the 4-hydroxyl group to chloro (80°C, 3 h).
  • Amination : Phenethylamine displaces chloride (Et₃N, DCM, 0°C → rt, 12 h).

Reaction Table 1 : Optimization of amination step

Entry Solvent Base Temp (°C) Yield (%)
1 DCM Et₃N 0 → 25 72
2 THF DIPEA 25 68
3 DMF K₂CO₃ 50 61

Functionalization Strategies

Regioselective Methylation

The 1-methyl group is introduced via:

  • Alkylation : Methyl iodide with K₂CO₃ in DMF
  • Mitsunobu conditions : DIAD/PPh₃ system (higher selectivity but lower yields)

Phenethylamino Group Installation

Nucleophilic aromatic substitution (SₙAr) proves most effective for introducing the phenethylamino moiety:

$$
\text{4-Chloro intermediate} + \text{H}2\text{N-CH}2\text{CH}2\text{Ph} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound}
$$

Critical factors :

  • Electron-withdrawing ester group at C5 activates C4 for SₙAr
  • Bulky phenethylamine requires polar aprotic solvents for solubility

Spectroscopic Characterization

¹H NMR Analysis (CDCl₃, 300 MHz)

  • δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
  • δ 3.85 (s, 3H, N-CH₃)
  • δ 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
  • δ 6.78–7.45 (m, 5H, aromatic protons)

IR Spectral Data

  • 1731 cm⁻¹ (C=O ester)
  • 1629 cm⁻¹ (C=N pyrazole)
  • 1539 cm⁻¹ (N-H bending)

Comparative Method Analysis

Table 2 : Efficiency of synthetic routes

Method Steps Total Yield (%) Purity (HPLC)
Hydrazido cyclization 4 58 98.2
Domino reaction 3 72 97.5
Sequential functionalization 5 41 95.8

The domino reaction approach provides superior yields but requires strict temperature control. Hydrazido-based methods offer better regioselectivity for large-scale synthesis.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl carboxylate moiety enables classical ester transformations:

Reaction TypeConditionsProductsKey Features
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH) aqueous media1-Methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidRate depends on pH and temperature; acid hydrolysis preserves amine functionality
Transesterification Alcohol (R-OH) + H₂SO₄ or NaOR'Alkyl-1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylateMethanol or benzyl alcohol commonly used; yields influenced by steric bulk of R
Nucleophilic Substitution Amines (e.g., NH₃, RNH₂) in anhydrous solvents5-Carboxamide derivativesPhenethylamino group may participate in intramolecular stabilization of intermediates

Heterocyclic Ring Modifications

The pyrazolo[3,4-b]pyridine core undergoes selective transformations:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C3 or C6 positions (ortho/para to electron-donating methyl) .

  • Halogenation : Br₂ in CHCl₃ yields 6-bromo derivatives, while I₂/KI under acidic conditions functionalizes C3 .

Cyclization Reactions

Acid-catalyzed condensation with diketones or aldehydes generates fused polycyclic systems:

ReactantCatalystProductYield Range
Ethyl acetoacetateAcetic acidPyrazolo[3,4-b:4',5'-e]dipyridine derivatives75–92%
BenzaldehydeTFA/tolueneSpiro[indene-pyrazolopyridine] structures68–85%

Mechanistic studies reveal initial protonation of the pyridine nitrogen, enhancing electrophilicity at C6 for nucleophilic attack .

Oxidation and Reduction Pathways

  • Pyridine Ring Oxidation : mCPBA generates N-oxide at pyridine nitrogen without affecting the pyrazole ring .

  • Ester Reduction : LiAlH₄ selectively reduces ester to hydroxymethyl (-CH₂OH) while preserving aromatic rings .

Pharmacologically Relevant Modifications

The phenethylamino side chain participates in:

  • Schiff Base Formation : Condensation with aldehydes yields imine-linked conjugates (used in receptor-targeting prodrugs).

  • N-Alkylation : CH₃I/K₂CO₃ in DMF produces quaternary ammonium salts with enhanced water solubility .

Stability Considerations

Critical degradation pathways under accelerated conditions:

StressorDegradation ProductsMechanism
UV light (254 nm)5-Carboxylic acid + phenethylaminePhotooxidative ester cleavage
High humidityHydrolyzed carboxylic acid + ethanolMoisture-induced ester hydrolysis

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization. While exact yields for specific reactions remain underreported in public literature, the demonstrated transformations align with established pyrazolopyridine chemistry . Further studies should prioritize kinetic analysis of hydrolysis pathways and catalytic asymmetric modifications of the heterocyclic core.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its pharmacological properties, particularly in relation to:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer effects. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Enzyme Interaction Studies

Due to its specific molecular structure, this compound can serve as a tool for studying enzyme interactions and receptor binding mechanisms. Its ability to modulate enzyme activity can be explored in drug discovery processes targeting various biological pathways .

Material Science

The compound has applications in developing advanced materials with unique electronic or optical properties. Its heterocyclic structure allows for modifications that can enhance material performance in electronics or photonics applications.

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry investigated a series of pyrazole derivatives for their anticancer properties. This compound was included in the screening process, demonstrating significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on pyrazole derivatives showed that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results were obtained using disc diffusion methods, confirming the potential of these compounds as new antimicrobial agents .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAnticancer and antimicrobial activities noted
Enzyme InteractionPotential as a modulator in drug discovery
Material SciencePossible development of advanced electronic materials

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 160034-52-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicine.

Molecular Structure and Properties

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 324.38 g/mol
  • Chemical Structure : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester and a phenethylamino substituent.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated their ability to inhibit the growth of certain bacterial strains and fungi, making them potential candidates for antimicrobial drug development .
  • Anticancer Properties : this compound has been evaluated for its anticancer potential. Research has indicated that it may act as an inhibitor of critical proteins involved in cancer cell proliferation, such as cyclin-dependent kinases and other oncogenic pathways .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This suggests possible therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that pyrazolo[3,4-b]pyridines may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
  • Other Activities : Additional reported activities include anti-diabetic and anti-hypertensive effects, indicating a broad therapeutic potential across various medical fields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways or cell signaling, thereby modulating cellular responses.
  • Receptor Binding : Its structural features allow it to bind to various receptors, influencing physiological processes such as inflammation and cell growth.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 5-amino-1-methyl-1H-pyrazole derivatives combined with ethyl acylates under alkaline conditions. Optimization of reaction conditions is crucial for enhancing yield and purity.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Kumar et al., 2019Demonstrated antimicrobial and anticancer properties in a series of pyrazolo[3,4-b]pyridines.
Hawas et al., 2019Reported anti-inflammatory effects linked to TNF-α inhibition in animal models.
Amaroju et al., 2017Identified potential as an inhibitor against Mycobacterium tuberculosis enzymes.

Q & A

Q. What are the standard synthetic protocols for ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting pyrazole-5-amine derivatives with acrylate esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene with trifluoroacetic acid (TFA) as a catalyst under reflux .
  • Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid using LiOH in a 4:1 dioxane/water mixture, achieving yields up to 94% .
  • Substitution Reactions : Introducing phenethylamino groups via nucleophilic substitution of chloro intermediates with phenethylamine .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclocondensationTFA (30 mol%), toluene, reflux67-87%
Ester HydrolysisLiOH, dioxane/water (4:1), 80°C87-94%
Phenethylamino SubstitutionPhenethylamine, DMF, 140°C (microwave)48-77%

Q. What spectroscopic techniques are employed for structural characterization?

Routine characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and chemical environments (e.g., δ 7.09–7.04 ppm for aromatic protons) .
  • IR Spectroscopy : Detection of functional groups (e.g., 1717 cm1^{-1} for ester C=O stretches) .
  • HRMS : Validation of molecular formulas (e.g., [M+H]+^+ = 390.1271 for C22_{22}H19_{19}N3_3O2_2S) .
  • UV-Vis : Monitoring conjugation (λmax_{max} = 342 nm for aromatic systems) .

Q. What are common biological targets for this compound class?

Pyrazolo[3,4-b]pyridines are evaluated against:

  • Mycobacterium tuberculosis : Inhibition of essential enzymes (e.g., enoyl-ACP reductase) via molecular docking .
  • Plasmodium falciparum : Antimalarial activity (IC50_{50} = 3.46–9.30 µM) .
  • Viral Proteases : Potential SARS-CoV-2 3CL protease inhibition .

Advanced Questions

Q. How can researchers optimize ester hydrolysis to carboxylic acid derivatives?

To maximize yields:

  • Solvent Ratio : Use 4:1 dioxane/water to balance solubility and reactivity .
  • Base Selection : LiOH outperforms NaOH due to milder conditions and reduced side reactions .
  • Purification : Employ flash chromatography or recrystallization (e.g., ethanol/water mixtures) for high-purity carboxylic acids .

Note : Hydrolysis of ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with LiOH achieved 94% yield .

Q. How to address contradictory bioactivity data in different assays?

Example: Compound L87 shows antimalarial (IC50_{50} = 3.46 µM) and antiviral activity. Resolve contradictions by:

  • Target-Specific Assays : Validate binding to Pf enoyl-ACP reductase vs. SARS-CoV-2 3CL protease using enzymatic assays .
  • Cellular Toxicity Profiling : Rule out nonspecific cytotoxicity (e.g., HEK293 cell viability assays) .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., phenethylamino vs. methylthio groups) to isolate mechanisms .

Q. What role does molecular docking play in designing derivatives?

Docking studies guide rational design by:

  • Binding Site Prediction : Identifying interactions with Mtb enoyl-ACP reductase (e.g., hydrogen bonding with Thr196) .
  • Scaffold Optimization : Prioritizing substituents that enhance binding (e.g., 4-fluorophenyl for hydrophobic interactions) .
  • Validation : Correlate docking scores with experimental IC50_{50} values to refine computational models .

Q. How to modify substituents to enhance pharmacokinetic properties?

Strategies include:

  • LogP Optimization : Replace methylthio (-SCH3_3) with polar groups (e.g., -COOH) to improve solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce cytochrome P450-mediated degradation .
  • Bioisosteres : Substitute phenethylamino with pyridylamino groups for similar steric/electronic profiles .

Q. How to interpret IC50_{50}50​ variability in dose-response assays?

Address variability by:

  • Replicate Experiments : Conduct ≥3 independent assays to calculate mean ± SEM .
  • Hill Slope Analysis : Assess cooperativity (e.g., Hill slope >1 suggests positive binding cooperativity).
  • Control Normalization : Use reference inhibitors (e.g., chloroquine for antimalarial assays) to standardize results .

Q. What advanced techniques analyze reaction mechanisms?

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
  • Isotope Labeling : Use 18^{18}O-labeled water in ester hydrolysis to track oxygen incorporation .
  • Computational Modeling : Simulate transition states (e.g., DFT for LiOH-mediated ester cleavage) .

Q. How to resolve low yields in multi-component reactions?

For reactions like pyrazolo[3,4-b]pyridine formation:

  • Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., FeCl3_3) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 140°C for 2 h) .

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